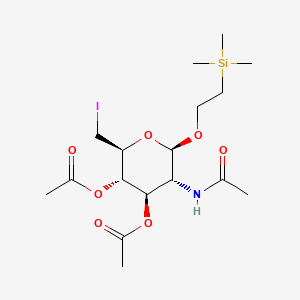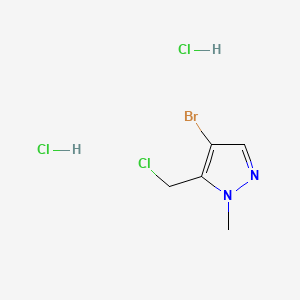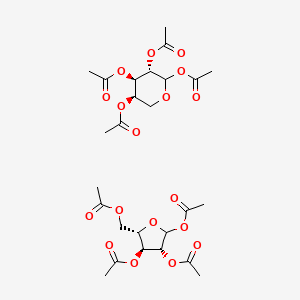
1,3-Dioleyl-2-docosahexaenoyl Glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioleyl-2-docosahexaenoyl Glycerol is a triglyceride molecule with the molecular formula C₆₁H₁₀₆O₄ and a molecular weight of 903.49 . This compound is primarily used in biochemical and proteomics research . It is composed of two oleic acid molecules and one docosahexaenoic acid (DHA) molecule esterified to a glycerol backbone.
Méthodes De Préparation
The synthesis of 1,3-Dioleyl-2-docosahexaenoyl Glycerol typically involves the esterification of glycerol with oleic acid and docosahexaenoic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. Industrial production methods may involve enzymatic catalysis to achieve higher specificity and yield .
Analyse Des Réactions Chimiques
1,3-Dioleyl-2-docosahexaenoyl Glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.
Substitution: This reaction can involve the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dioleyl-2-docosahexaenoyl Glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: It serves as a substrate in enzymatic studies and lipid metabolism research.
Medicine: Research on its potential therapeutic effects, particularly related to its DHA content, which is known for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the formulation of specialized lipid-based products and supplements.
Mécanisme D'action
The mechanism of action of 1,3-Dioleyl-2-docosahexaenoyl Glycerol involves its interaction with lipid membranes and enzymes. The DHA component is known to modulate membrane fluidity and function, influencing various cellular processes. The compound can also act as a ligand for specific receptors and enzymes, affecting signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
1,3-Dioleyl-2-docosahexaenoyl Glycerol can be compared with other triglycerides such as:
1,3-Dioleyl-2-palmitoyl-glycerol: Contains palmitic acid instead of DHA, leading to different physical and biochemical properties.
1-oleoyl-2-palmitoyl-3-linoleoylglycerol: Found in human milk fat, with linoleic acid and palmitic acid instead of DHA and oleic acid.
The uniqueness of this compound lies in its DHA content, which imparts specific biological activities and potential health benefits .
Propriétés
Formule moléculaire |
C61H106O4 |
|---|---|
Poids moléculaire |
903.5 g/mol |
Nom IUPAC |
1,3-bis[(Z)-octadec-9-enoxy]propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C61H106O4/c1-4-7-10-13-16-19-22-25-28-31-32-33-34-37-40-43-46-49-52-55-61(62)65-60(58-63-56-53-50-47-44-41-38-35-29-26-23-20-17-14-11-8-5-2)59-64-57-54-51-48-45-42-39-36-30-27-24-21-18-15-12-9-6-3/h7,10,16,19,25-30,32-33,37,40,46,49,60H,4-6,8-9,11-15,17-18,20-24,31,34-36,38-39,41-45,47-48,50-59H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27-,33-32-,40-37-,49-46- |
Clé InChI |
JEPUHYSLPOGLRE-HRQGWKQRSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCC(COCCCCCCCCC=CCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)





![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)




